Enantioselective Synthesis Route Comparison: Pummerer Rearrangement Delivers Defined (R)-Configuration
The Pummerer rearrangement of γ-trifluoro-β-aminosulfoxides provides a stereoselective route to (R)-2-amino-3,3,3-trifluoropropan-1-ol, establishing defined stereochemistry at C2 without requiring resolution of a racemic mixture [1]. This contrasts with direct amination routes using trifluoroacetaldehyde and ammonia, which yield the racemate (CAS 162684-85-7) requiring subsequent chiral separation .
| Evidence Dimension | Stereochemical outcome of synthetic route |
|---|---|
| Target Compound Data | Stereoselective synthesis of (R)-2-amino-3,3,3-trifluoropropan-1-ol via Pummerer rearrangement with defined stereochemistry retention |
| Comparator Or Baseline | Racemic synthesis via trifluoroacetaldehyde + ammonia yields racemic mixture (CAS 162684-85-7) |
| Quantified Difference | Enantiomerically pure versus racemic; specific rotation and enantiomeric excess not numerically reported but stereochemical assignment confirmed |
| Conditions | Trifluoroacetic anhydride promoted Pummerer rearrangement of γ-trifluoro-β-aminosulfoxides |
Why This Matters
Procurement of the racemic mixture versus the enantiomerically pure (R)-isomer depends on whether the downstream application requires defined stereochemistry; the Pummerer rearrangement route validates the synthetic accessibility of the chiral form.
- [1] Arnone A, et al. Unusual non-oxidative Pummerer rearrangement of γ-trifluoro-β-aminosulfoxides. Tetrahedron Letters. 1995;36(40):7301-7304. View Source
